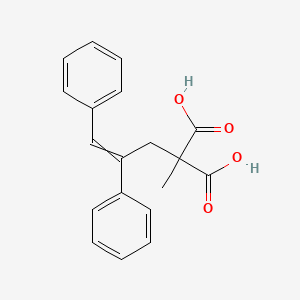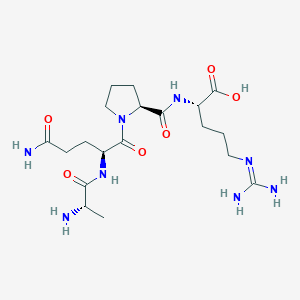
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- is a complex peptide compound composed of the amino acids L-arginine, L-alanine, L-glutamine, and L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may yield oxidized peptides with altered biological activity, while substitution reactions can produce derivatives with enhanced stability or solubility.
Aplicaciones Científicas De Investigación
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a substrate in enzymatic studies and as a tool for investigating protein-protein interactions.
Medicine: The compound has potential therapeutic applications, including wound healing and immune modulation.
Industry: It is used in the development of novel biomaterials and as a component in specialized nutritional supplements.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The other amino acids in the peptide contribute to its overall stability and bioactivity, enhancing its therapeutic potential.
Comparación Con Compuestos Similares
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can be compared with other similar compounds such as:
L-Alanyl-L-glutamine: This dipeptide is used in dietary supplements and parenteral nutrition due to its stability and solubility.
L-Glutaminyl-L-lysyl-L-arginine: Another peptide with distinct biological activities and applications in research.
Propiedades
Número CAS |
193361-33-0 |
|---|---|
Fórmula molecular |
C19H34N8O6 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H34N8O6/c1-10(20)15(29)25-11(6-7-14(21)28)17(31)27-9-3-5-13(27)16(30)26-12(18(32)33)4-2-8-24-19(22)23/h10-13H,2-9,20H2,1H3,(H2,21,28)(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
XHWGLZNVONVDTC-CYDGBPFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


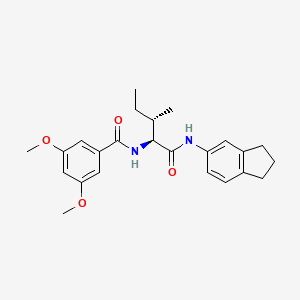
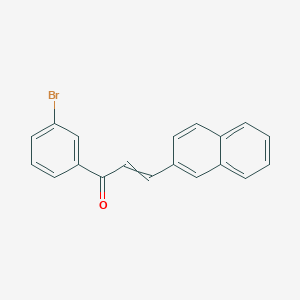
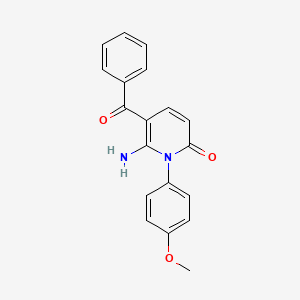
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)
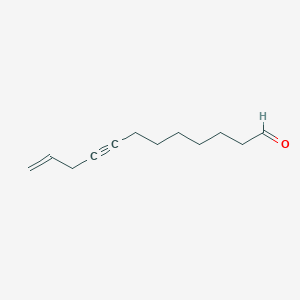
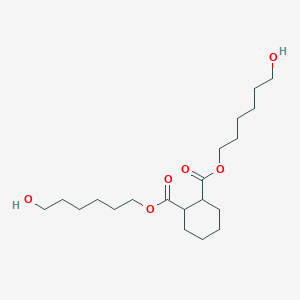
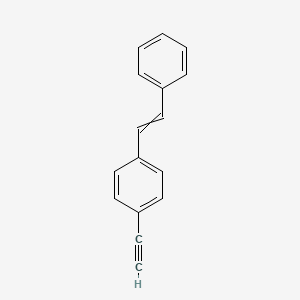
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
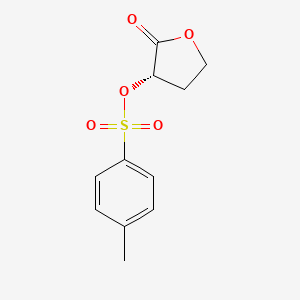
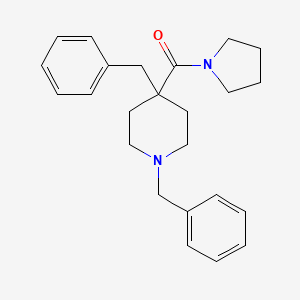
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
